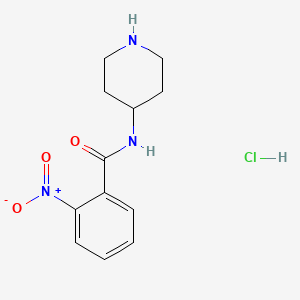

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Vue d'ensemble

Description

The compound "2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which "this compound" belongs. Piperidine derivatives are known for their biological activities, and modifications to their structure can significantly affect their properties and activities .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved by substituting the benzamide with different moieties, which led to an increase in anti-acetylcholinesterase activity . Similarly, N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes were synthesized using N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-ones, hydroxylamine hydrochloride, and sodium acetate trihydrate in an ethanol medium . These methods suggest that the synthesis of "this compound" would likely involve the introduction of a nitro group and a benzamide moiety to a piperidine ring, followed by hydrochloride salt formation.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their conformation and biological activity. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide showed that it crystallizes in the orthorhombic space group, with specific dihedral angles between aromatic rings and nitro groups, which could influence its reactivity and interactions . The conformation of the piperidine ring and the orientation of substituents are also important, as seen in the chair conformation of the piperidine ring in 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. Nitro groups are typically electron-withdrawing, which can affect the nucleophilicity of the nitrogen atom in the piperidine ring. The papers do not provide specific reactions for "this compound," but the presence of a nitro group and a benzamide moiety suggests that it could participate in reactions typical of nitro compounds and amides, such as reduction or acylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a hydrochloride salt, as in "this compound," would likely increase its water solubility compared to its free base form. The nitro group could also contribute to the compound's acidity and reactivity. The crystal structure analysis of related compounds provides information on the solid-state properties, which can be extrapolated to understand the properties of "this compound" .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been used in the synthesis of metal complexes, demonstrating potential in various chemical applications. In a study, benzamides including N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide were synthesized and their structural features determined. These compounds exhibited distinct geometries in their copper and cobalt complexes, indicating diverse chemical properties and applications (Khatiwora et al., 2013).

Biological Activity

- Benzamide derivatives, including 4,5-Diamino-N-(piperidin-4-yl)benzamide, have been synthesized and their anti-ulcerative activity studied. These compounds, particularly related to Cinitapride, a prokinetic benzamide derivative, have shown potential in treating ulcerative conditions (Srinivasulu et al., 2005).

- In the field of neurology, certain piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity. Derivatives with benzamide substitution showed enhanced activity, indicating their potential as therapeutic agents for conditions like dementia (Sugimoto et al., 1990).

- Various benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for serotonin 4 receptor agonist activity. These compounds have implications in enhancing gastrointestinal motility (Sonda et al., 2003).

Drug Development and Medicinal Chemistry

- Novel compounds like 5-nitrofuran-2-yl-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including derivatives of benzamide, have been synthesized for antileishmanial activity. These compounds are significant in developing new treatments for parasitic diseases (Tahghighi et al., 2011).

- The compound's derivatives have been used in creating non-peptide CCR5 antagonists, indicating potential applications in treating diseases like HIV (Cheng De-ju, 2014, 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is the HIF-1α (Hypoxia-inducible factor 1-alpha) protein . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, promoting the transcription and expression of target genes to accelerate glycolysis in tumor cells . It also upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironments .

Mode of Action

The compound’s mode of action involves the activation of the p21 expression or p53–p21 signaling pathway , which promotes cell cycle arrest and apoptosis . HIF-1α induces p21 expression by dissociating c-Myc, a protein blocking the p21 promoter, whereas phosphorylated HIF-1α interacts with p53, promoting p53-mediated apoptosis .

Biochemical Pathways

The affected biochemical pathway is the HIF-1α pathway . This pathway is crucial for the survival of cells under hypoxic conditions, as it regulates the expression of genes involved in critical aspects of cancer biology, including angiogenesis, cell survival, glucose metabolism, and invasion .

Pharmacokinetics

It’s worth noting that the compound’s design was guided by bioisosterism and pharmacokinetic parameters

Result of Action

The result of the compound’s action is the significant inhibitory bioactivity in HepG2 cells . This leads to the suppression of tumor cell proliferation and the induction of apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic microenvironment of tumor cells . Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis, increased invasiveness, and resistance to therapy . The compound’s ability to target HIF-1α allows it to effectively function in this hypoxic environment .

Orientations Futures

Piperidine derivatives continue to be an area of active research, with a focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

2-nitro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-9-5-7-13-8-6-9)10-3-1-2-4-11(10)15(17)18;/h1-4,9,13H,5-8H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUOJESCKDXKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233952-07-2 | |

| Record name | Benzamide, 2-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

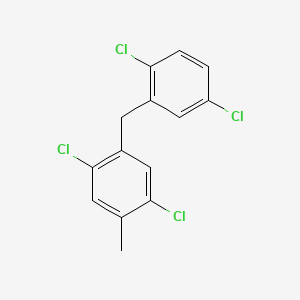

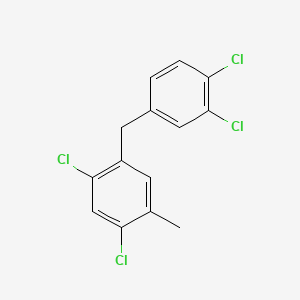

![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)

![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)